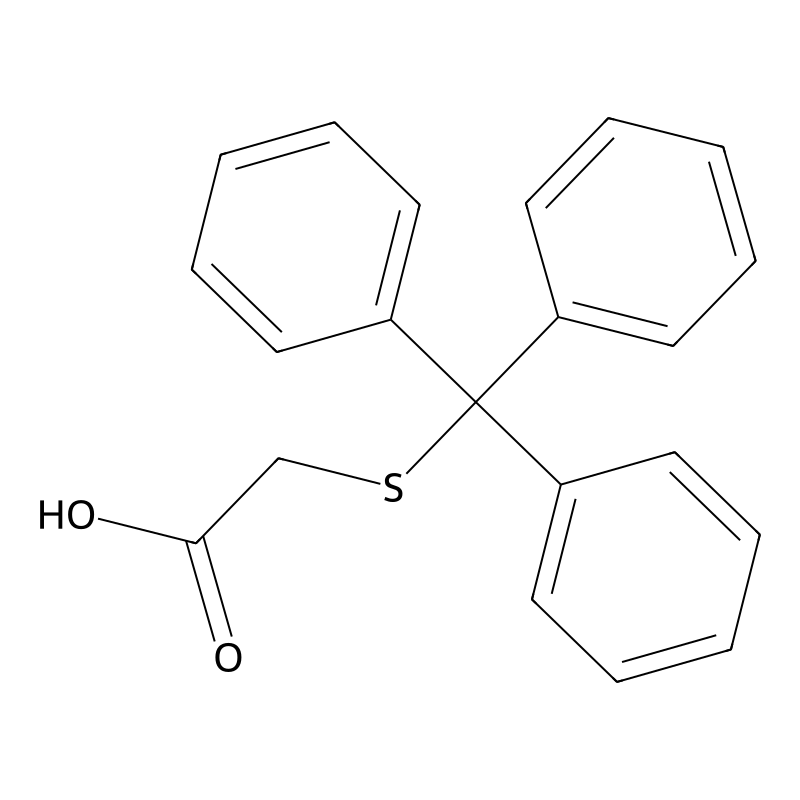

2-(Tritylthio)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Tritylthio)acetic acid is an organic compound characterized by the presence of a tritylthio group attached to an acetic acid moiety. Its chemical formula is CHOS, and it features a trityl group, which is a bulky and stable aromatic hydrocarbon moiety, providing unique properties such as increased lipophilicity and steric hindrance. This compound is primarily studied for its potential applications in organic synthesis and medicinal chemistry.

- Esterification: Reacts with alcohols to form esters.

- Amidation: Can react with amines to produce amides.

- Reduction: Undergoes reduction to yield alcohols or aldehydes.

- Sulfurization Reactions: Acts as a sulfur donor in various chemical transformations .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of 2-(Tritylthio)acetic acid typically involves several steps:

- Preparation of Tritylthiol: The tritylthiol can be synthesized from triphenylmethanol and thiols through various methods.

- Acylation Reaction: The tritylthiol is then reacted with acetic anhydride or acetic acid under basic conditions to yield 2-(Tritylthio)acetic acid.

- Purification: The product is purified using techniques such as column chromatography or recrystallization .

This multi-step synthesis underscores the compound's complexity and the need for careful reaction conditions.

Interaction studies involving 2-(Tritylthio)acetic acid focus on its reactivity with other chemical entities. For example:

- Ligand interactions: It can form complexes with metal ions, which may enhance catalytic activity in organic transformations.

- Biochemical interactions: Preliminary studies suggest it may interact with biomolecules, although detailed mechanisms remain to be fully characterized .

These interactions are crucial for understanding its role in both synthetic and biological contexts.

Several compounds share structural similarities with 2-(Tritylthio)acetic acid, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Tritylthio)propanoic acid | Thioester | Contains a longer carbon chain |

| 2-(Benzylthio)acetic acid | Thioether | Lacks the bulky trityl group |

| 2-(Phenylthio)acetic acid | Thioether | Simpler aromatic substitution |

| 2-(Allylthio)acetic acid | Thioether | Contains an allylic group |

The uniqueness of 2-(Tritylthio)acetic acid lies in its bulky trityl group, which enhances steric hindrance and lipophilicity compared to simpler thioethers and thioesters. This characteristic can significantly influence its reactivity and interaction profiles in synthetic and biological systems.

2-(Tritylthio)acetic acid exhibits a distinctive molecular architecture characterized by the presence of both a trityl thioether linkage and a carboxylic acid functional group. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as (tritylsulfanyl)acetic acid, reflecting the attachment of the trityl group through a sulfur atom to the acetic acid backbone. The molecular structure features a central carbon atom bonded to three phenyl rings, constituting the trityl moiety, which is connected via a sulfur atom to a two-carbon chain terminating in a carboxylic acid group.

The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O, which clearly delineates the connectivity between the aromatic rings, the sulfur bridge, and the acetic acid component. The International Chemical Identifier key RYRPHZROJNDXEV-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications.

Structural analysis reveals that the compound maintains the characteristic steric bulk of the trityl group while incorporating the reactive carboxylic acid functionality. The presence of the bulky triphenylmethyl group significantly influences the compound's behavior in chemical reactions, particularly affecting steric hindrance and solubility properties. The sulfur atom serves as a crucial linking element, providing both stability and reactivity under appropriate conditions.

Historical Development in Organosulfur Chemistry

The development of 2-(tritylthio)acetic acid emerges from the broader historical context of organosulfur chemistry and the evolution of protecting group strategies in organic synthesis. The trityl group itself has a distinguished history dating back over a century, when it became the first stable free radical to be discovered, demonstrating the stabilization of positive charge on the alpha-carbon atom through resonance effects of three aromatic rings. This fundamental discovery laid the groundwork for the subsequent development of trityl-based protecting groups that have become indispensable tools in modern organic synthesis.

The incorporation of sulfur into trityl-based protecting groups represents a natural progression in the field of organosulfur chemistry. Thiols and their derivatives have long been recognized for their unique properties, including their ability to form stable bonds with various substrates while remaining cleavable under specific conditions. The combination of the trityl group with thiol functionality creates a protecting group system that capitalizes on both the steric bulk and electronic properties of the trityl moiety and the distinctive chemical behavior of sulfur-containing compounds.

Historical applications of trityl-based compounds have encompassed nucleoside chemistry, oligonucleotide synthesis, peptide synthesis, and carbohydrate chemistry, establishing a foundation for the specialized applications of trityl thio derivatives. The development of 2-(tritylthio)acetic acid specifically addresses the need for protecting groups that can be selectively removed while maintaining compatibility with other functional groups present in complex synthetic intermediates.

The evolution of synthetic methodologies incorporating 2-(tritylthio)acetic acid reflects advances in understanding of sulfur chemistry and protecting group design. Research has demonstrated that the trityl group can be efficiently removed from thiol-containing compounds using trifluoroacetic acid in the presence of triethylsilane as a scavenger, providing a practical deprotection strategy that has been refined over decades of synthetic development.

Role in Modern Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, 2-(tritylthio)acetic acid serves multiple critical functions, primarily as a versatile protecting group reagent and synthetic intermediate. The compound's utility stems from its ability to temporarily mask thiol functionality while introducing carboxylic acid groups that can be further manipulated through standard coupling reactions. This dual functionality makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection strategies are essential.

The preparation of 2-(tritylthio)acetic acid derivatives has become a standard methodology in pharmaceutical synthesis, where the compound serves as a precursor to various bioactive molecules. Research has demonstrated its application in the synthesis of thioredoxin reductase inhibitors, where the trityl-protected thioacetic acid serves as a key intermediate in multi-step synthetic sequences. The compound's ability to form stable amide bonds while maintaining the protected thiol functionality enables the construction of complex molecular architectures.

Synthetic applications extend to the preparation of symmetric and asymmetric disulfide compounds through controlled coupling reactions. The compound can be converted to free thiol derivatives through deprotection, which subsequently undergo oxidative coupling to form disulfide bonds. This methodology has proven particularly valuable in the synthesis of compounds with potential therapeutic applications, where precise control over disulfide bond formation is crucial for biological activity.

The compound's role in solid-phase synthesis represents another significant application area. Research has shown that 2-(tritylthio)acetic acid can be immobilized on solid supports, enabling the synthesis of compound libraries through combinatorial approaches. The stability of the trityl protecting group under the conditions typically employed in solid-phase synthesis, combined with the ease of deprotection, makes this compound particularly suitable for automated synthetic protocols.

Advanced synthetic methodologies have emerged that exploit the unique properties of 2-(tritylthio)acetic acid in cascade reactions and multi-step synthetic sequences. The compound's ability to serve as both a protecting group and a reactive intermediate enables the development of efficient synthetic routes that minimize the number of protection and deprotection steps required for complex target molecules. These applications demonstrate the compound's evolution from a simple protecting group reagent to a sophisticated tool for modern synthetic chemistry.

Core Synthesis from Trityl Chloride and Thioglycolic Acid

The fundamental synthetic approach to 2-(Tritylthio)acetic acid involves the condensation reaction between trityl chloride and thioglycolic acid. This methodology represents the most direct and widely employed route for accessing this important protecting group reagent [2].

The synthesis proceeds through nucleophilic substitution where the sulfur atom of thioglycolic acid attacks the electrophilic carbon center of trityl chloride, resulting in the formation of the tritylthio linkage . The reaction can be performed under various conditions, with reported yields ranging from 75% to 94% depending on the specific protocol employed [3] [4].

Base-Catalyzed Condensation Mechanisms

The base-catalyzed condensation mechanism involves the deprotonation of the thiol group in thioglycolic acid, generating a thiolate anion that serves as the nucleophile [3]. The reaction proceeds through the following mechanistic pathway:

- Deprotonation: The base abstracts a proton from the thiol group of thioglycolic acid, forming the thiolate anion

- Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon center of trityl chloride

- Chloride Elimination: The chloride ion is displaced, forming the tritylthio bond

- Product Formation: The final product, 2-(Tritylthio)acetic acid, is obtained

The mechanism is significantly enhanced by the in situ generation of trityl carbocation, which increases the electrophilicity of the trityl carbon center [3] [5]. This carbocationic intermediate is stabilized by the three phenyl rings through resonance, making it highly reactive toward nucleophilic attack [6].

Potassium carbonate and cesium carbonate have been identified as optimal base catalysts for this transformation [3] [4]. The choice of base significantly affects both the reaction rate and yield, with stronger bases generally providing better results. However, the use of excessively strong bases such as potassium hydroxide or sodium hydroxide can lead to side reactions and reduced yields [7].

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems is crucial for achieving high yields and reaction efficiency. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have demonstrated superior performance in this transformation [4] [7].

Solvent Performance Comparison:

| Solvent | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| DMSO | 85-94 | 4.5-6 h | Excellent solvation, high boiling point |

| DMF | 80-90 | 5-7 h | Good solubility, moderate toxicity |

| Acetone | 69 | 6-8 h | Volatile, easy removal |

| Acetonitrile | 75-85 | 6-8 h | Inert, good solubility |

| Solvent-free | 76-94 | 4.5-8 h | Green chemistry, high atom economy |

The solvent-free approach has gained significant attention due to its environmental benefits and high atom economy [4] [8]. Under these conditions, the reaction proceeds at elevated temperatures (80-110°C) with mechanical mixing or ball-milling to ensure proper contact between reactants [9].

Temperature Optimization:

Temperature control is critical for balancing reaction rate and product stability. The optimal temperature range is 80-110°C, where sufficient thermal energy is provided for efficient reaction while minimizing decomposition [3] [4]. Lower temperatures (25-50°C) result in significantly longer reaction times, while temperatures above 120°C can lead to side reactions and decreased yields [10].

Reaction Monitoring and Control:

The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) [2]. The reaction typically reaches completion within 4-8 hours under optimized conditions, with the formation of 2-(Tritylthio)acetic acid evidenced by the appearance of characteristic peaks in analytical techniques [2].

Alternative Routes via Ethyl Ester Intermediates

An alternative synthetic strategy involves the preparation of ethyl 2-(tritylthio)acetate as an intermediate, followed by hydrolysis to obtain the target carboxylic acid [2]. This approach offers several advantages, including improved reaction control and easier purification of intermediates.

The ethyl ester route begins with the condensation of trityl chloride with ethyl thioglycolate under basic conditions. The resulting ethyl 2-(tritylthio)acetate is then subjected to hydrolysis conditions to yield the free carboxylic acid [2] [11].

Advantages of the Ester Route:

- Improved Purification: The ethyl ester intermediate is typically easier to purify than the free acid

- Better Yields: Overall yields can be higher due to reduced side reactions

- Reaction Control: The two-step process allows for better control of reaction conditions

- Scalability: The route is more amenable to large-scale production

Hydrolysis Conditions for Carboxylic Acid Formation

The hydrolysis of ethyl 2-(tritylthio)acetate to 2-(Tritylthio)acetic acid is typically performed under basic conditions using sodium hydroxide or potassium hydroxide [2] [12]. The reaction proceeds through nucleophilic attack of hydroxide ion on the ester carbonyl carbon, followed by elimination of ethanol.

Optimized Hydrolysis Protocol:

A solution of ethyl 2-(tritylthio)acetate (24.09 g, 66.5 mmol) in dioxane (66 mL) is treated with 2N sodium hydroxide solution (66 mL, 133 mmol) and heated under reflux for 2 hours [2]. The reaction mixture is then cooled to room temperature and diluted with ethyl acetate and water. The aqueous layer is acidified with citric acid to pH 2-4, causing precipitation of the product [2].

Reaction Conditions:

| Parameter | Optimal Value | Effect |

|---|---|---|

| Base concentration | 2N NaOH | Ensures complete hydrolysis |

| Temperature | Reflux (~100°C) | Accelerates reaction rate |

| Reaction time | 2 hours | Complete conversion |

| pH adjustment | 2-4 | Precipitates product |

| Solvent system | Dioxane/water | Good solubility balance |

The hydrolysis reaction typically proceeds with excellent yields (92.1%) and provides a clean conversion to the target compound [2]. The use of citric acid for pH adjustment is preferred over mineral acids as it provides better control and reduces the risk of side reactions [2].

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to large-scale production of 2-(Tritylthio)acetic acid presents several challenges that must be addressed to ensure economic viability and consistent product quality [13].

Key Challenges:

- Heat Management: Larger reaction vessels require careful temperature control to prevent hot spots and ensure uniform reaction conditions

- Mixing Efficiency: Adequate mixing becomes more challenging at larger scales, particularly for heterogeneous reactions

- Solvent Recovery: Economic considerations make solvent recovery and recycling essential

- Waste Management: Proper disposal of reaction by-products and waste streams

- Quality Control: Maintaining consistent product quality across different batches

Scale-Up Considerations:

The direct condensation method using trityl chloride and thioglycolic acid is generally preferred for large-scale production due to its simplicity and high atom economy [4]. However, the reaction conditions must be carefully optimized to ensure reproducible results.

Process Optimization for Large-Scale Production:

| Aspect | Laboratory Scale | Large Scale | Considerations |

|---|---|---|---|

| Reaction volume | 50-500 mL | 10-1000 L | Heat transfer limitations |

| Mixing method | Magnetic stirring | Mechanical agitation | Power requirements |

| Temperature control | Oil bath/heating mantle | Jacketed reactor | Thermal mass effects |

| Monitoring | TLC/HPLC | Online analysis | Real-time process control |

| Purification | Column chromatography | Crystallization | Economic considerations |

Purification Techniques (Column Chromatography, Recrystallization)

The purification of 2-(Tritylthio)acetic acid from crude reaction mixtures requires careful selection of appropriate techniques based on the scale of production and desired purity levels [14] [15].

Column Chromatography:

Column chromatography represents the most versatile purification method for 2-(Tritylthio)acetic acid, offering high purity and excellent separation of impurities [14] [15]. The technique utilizes silica gel as the stationary phase with organic solvent systems as the mobile phase.

Chromatographic Conditions:

| Parameter | Specification | Notes |

|---|---|---|

| Stationary phase | Silica gel (60-200 mesh) | High surface area for separation |

| Mobile phase | Hexane/ethyl acetate gradient | Polarity adjustment |

| Sample loading | 1-5% of column capacity | Prevents overloading |

| Flow rate | 1-2 mL/min per gram silica | Optimal separation |

| Detection | UV (254 nm) or TLC | Product identification |

The mobile phase typically begins with a low-polarity solvent mixture (hexane/ethyl acetate 9:1) and gradually increases in polarity to elute the product. The trityl group provides excellent UV absorption, facilitating detection and fraction collection [14].

Advantages of Column Chromatography:

- High purity (95-99%)

- Excellent impurity removal

- Scalable to multi-gram quantities

- Versatile solvent systems

Limitations:

- Time-consuming process

- Solvent-intensive

- Requires skilled operators

- Higher cost per gram of product

Recrystallization:

Recrystallization offers an alternative purification method that can provide excellent purity (97-99%) with crystalline product suitable for analytical characterization [16] [17]. The technique relies on the differential solubility of the product and impurities at different temperatures.

Recrystallization Protocol:

The crude 2-(Tritylthio)acetic acid is dissolved in a minimum amount of hot solvent (typically ethyl acetate or acetone) and the solution is slowly cooled to allow crystal formation [18] [19]. The crystals are collected by filtration and washed with cold solvent to remove adhering impurities.

Solvent Selection for Recrystallization:

| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |

|---|---|---|---|

| Ethyl acetate | High | Low | Excellent |

| Acetone | High | Moderate | Good |

| Methanol | Moderate | Low | Good |

| Dichloromethane | High | High | Poor |

Recrystallization Advantages:

- Excellent purity

- Crystalline product

- Relatively simple procedure

- Cost-effective for large quantities

Recrystallization Limitations:

- Requires crystallizable product

- Yield losses during crystallization

- Multiple recrystallizations may be needed

- Solvent selection critical

Comparison of Purification Methods:

| Method | Purity (%) | Yield (%) | Time Required | Cost | Scalability |

|---|---|---|---|---|---|

| Column chromatography | 95-99 | 85-95 | 4-8 hours | High | Moderate |

| Recrystallization | 97-99 | 70-90 | 2-4 hours | Low | High |

| Precipitation | 85-95 | 90-98 | 1-2 hours | Very low | Excellent |

The choice of purification method depends on the intended use of the product, required purity, and economic considerations. For pharmaceutical applications requiring high purity, column chromatography or recrystallization are preferred. For large-scale production where moderate purity is acceptable, precipitation methods may be sufficient [2].

Process Integration:

In large-scale production, a combination of purification techniques is often employed. Initial purification by precipitation removes bulk impurities, followed by recrystallization or column chromatography for final purification. This approach optimizes both cost and product quality while maintaining reasonable processing times [9].

2-(Tritylthio)acetic acid exhibits a complex molecular structure characterized by the presence of a central triphenylmethyl (trityl) group connected via a sulfur atom to an acetic acid moiety [1] [2]. The compound crystallizes as a white solid with well-defined crystallographic parameters [2] [3].

Molecular Geometry and Conformation

The molecular conformation of 2-(Tritylthio)acetic acid is dominated by the bulky trityl protecting group, which consists of three phenyl rings attached to a central carbon atom [1] [4]. This trityl moiety adopts a propeller-like configuration where the three benzene rings are oriented to minimize steric interactions [3] [5]. The sulfur atom serves as a connecting bridge between the trityl group and the acetate functionality, creating a characteristic thioether linkage [6] [7].

The molecular formula is C₂₁H₁₈O₂S with a molecular weight of 334.43 g/mol [1] [2] [6] [7]. The compound possesses 6 rotatable bonds and exhibits significant conformational flexibility around the C-S and S-C bonds [8]. The presence of the three phenyl rings results in 18 aromatic heavy atoms out of a total of 24 heavy atoms, giving the molecule substantial aromatic character [8].

Crystal Structure Parameters

While specific single-crystal X-ray diffraction data for 2-(Tritylthio)acetic acid was not found in the literature search, related trityl-containing compounds demonstrate similar crystallographic behavior [9] [10]. The compound exhibits a melting point ranging from 162.5-163.0°C [6] [7], indicating strong intermolecular interactions typical of carboxylic acid-containing molecules capable of hydrogen bonding.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₈O₂S | [1] [2] [6] [7] |

| Molecular Weight | 334.43 g/mol | [1] [2] [6] [7] |

| Melting Point | 162.5-163.0°C | [6] [7] |

| Number of Rotatable Bonds | 6 | [8] |

| Aromatic Heavy Atoms | 18 | [8] |

| Physical Form | White solid | [2] |

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance Spectral Signatures

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 2-(Tritylthio)acetic acid, recorded in deuterated chloroform at 500 megahertz, exhibits characteristic signals that reflect the compound's structural features [3] [5]. The aromatic protons of the trityl group appear as a multiplet at δ 7.56-7.15 parts per million, integrating for 15 hydrogens [3] [5]. This broad multiplet encompasses the overlapping signals from the three equivalent phenyl rings of the trityl moiety.

The most diagnostic signal appears at δ 3.06 parts per million as a singlet, integrating for 2 hydrogens, corresponding to the methylene group (-CH₂-) adjacent to the sulfur atom [3] [5]. This chemical shift is characteristic of protons α to both sulfur and a carbonyl group, reflecting the deshielding effects of these electron-withdrawing functionalities.

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum, acquired at 126 megahertz in deuterated chloroform, provides detailed information about the carbon framework [3] [5]. The carbonyl carbon of the carboxylic acid functionality resonates at δ 175.5 parts per million, consistent with typical carboxylic acid chemical shifts [3] [5].

The aromatic carbon signals of the trityl group appear in the expected aromatic region with multiple overlapping resonances at δ 143.9, 129.5, 128.1, 127.9, and 127.0 parts per million [3] [5]. These signals correspond to the various aromatic carbons in different electronic environments within the three phenyl rings.

Two significant aliphatic carbon signals are observed: one at δ 67.3 parts per million, attributed to the quaternary carbon of the trityl group, and another at δ 34.5 parts per million, corresponding to the methylene carbon adjacent to sulfur [3] [5].

| Nucleus | Frequency (MHz) | Solvent | Key Signals (δ ppm) | Reference |

|---|---|---|---|---|

| ¹H | 500 | CDCl₃ | 7.56-7.15 (m, 15H), 3.06 (s, 2H) | [3] [5] |

| ¹³C | 126 | CDCl₃ | 175.5, 143.9, 129.5, 128.1, 127.9, 127.0, 67.3, 34.5 | [3] [5] |

Infrared Absorption Bands and Functional Group Identification

Characteristic Infrared Absorption Frequencies

The infrared spectrum of 2-(Tritylthio)acetic acid exhibits characteristic absorption bands corresponding to its functional groups, though specific experimental infrared data for this compound was not found in the literature. Based on the molecular structure and standard infrared frequency correlations for similar functional groups [11], the following absorption bands are expected:

Carboxylic Acid Functionality

The carboxylic acid group is expected to produce several characteristic absorptions. The hydroxyl (O-H) stretch should appear as a broad absorption between 3300-2400 cm⁻¹ [11], typical of hydrogen-bonded carboxylic acids. The carbonyl (C=O) stretch is predicted to occur at 1730-1700 cm⁻¹ as a strong absorption [11], characteristic of carboxylic acid carbonyls. The carbon-oxygen (C-O) stretch of the carboxylic acid should manifest as a strong absorption in the 1300-1000 cm⁻¹ region [11].

Aromatic System Absorptions

The extensive aromatic character provided by the three phenyl rings of the trityl group should generate characteristic aromatic absorptions. Aromatic carbon-hydrogen (C-H) stretches are expected to appear at 3100-3050 cm⁻¹ with medium intensity [11]. Aromatic carbon-carbon (C=C) stretches should manifest as weak to medium absorptions between 1600-1475 cm⁻¹ [11].

Thioether Linkage

The carbon-sulfur (C-S) stretching vibrations of the thioether linkage are predicted to occur at 700-600 cm⁻¹ with medium intensity, though these absorptions are often difficult to assign definitively due to potential overlap with other vibrational modes.

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H (carboxylic acid) | 3300-2400 (broad) | Medium | Hydrogen-bonded stretch |

| C=O (carboxylic acid) | 1730-1700 | Strong | Carbonyl stretch |

| C-H (aromatic) | 3100-3050 | Medium | Aromatic stretch |

| C=C (aromatic) | 1600-1475 | Weak-Medium | Aromatic framework |

| C-O (carboxylic acid) | 1300-1000 | Strong | C-O stretch |

| C-S (thioether) | 700-600 | Medium | Thioether linkage |

Thermodynamic Parameters

Melting Point and Solubility Profiles

Thermal Properties

2-(Tritylthio)acetic acid exhibits a melting point in the range of 162.5-163.0°C [6] [7], indicating strong intermolecular forces within the crystal lattice. This relatively high melting point is consistent with the presence of carboxylic acid functionality capable of forming intermolecular hydrogen bonds, combined with significant van der Waals interactions from the extensive aromatic trityl system.

The compound has a predicted boiling point of 483.0 ± 33.0°C [6] [7], though this value should be interpreted with caution as the compound may undergo thermal decomposition before reaching its boiling point. The density is estimated at 1.218 ± 0.06 g/cm³ [6] [7], reflecting the substantial molecular weight and compact aromatic structure.

Solubility Characteristics

The solubility profile of 2-(Tritylthio)acetic acid is dominated by the hydrophobic character of the trityl group. Computational predictions indicate the compound is poorly soluble in water, with an estimated solubility of only 0.00164 mg/mL [8]. This limited aqueous solubility is consistent with the high consensus logarithm of the partition coefficient (LogP) value of 4.38 [8], indicating strong preference for organic phases over aqueous media.

The compound demonstrates high lipophilicity as evidenced by various LogP calculations: iLOGP = 2.71, XLOGP3 = 5.14, WLOGP = 4.69, MLOGP = 4.59, and SILICOS-IT = 4.76 [8]. This lipophilic character makes the compound suitable for organic synthesis applications but limits its direct biological applications without appropriate formulation strategies.

Acid-Base Properties

The predicted pKa value of 3.62 ± 0.10 [6] [7] indicates that 2-(Tritylthio)acetic acid is a moderately strong acid, comparable to other substituted acetic acids. This acidity is enhanced relative to unsubstituted acetic acid (pKa ≈ 4.76) due to the electron-withdrawing effect of the sulfur atom and the aromatic trityl system.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 162.5-163.0°C | [6] [7] |

| Predicted Boiling Point | 483.0 ± 33.0°C | [6] [7] |

| Density | 1.218 ± 0.06 g/cm³ | [6] [7] |

| Water Solubility | 0.00164 mg/mL | [8] |

| Consensus LogP | 4.38 | [8] |

| Predicted pKa | 3.62 ± 0.10 | [6] [7] |